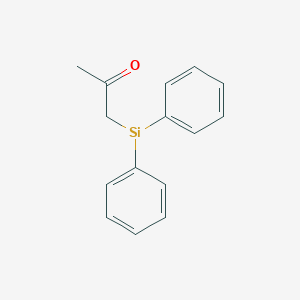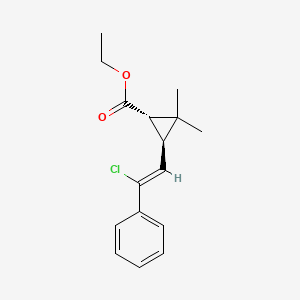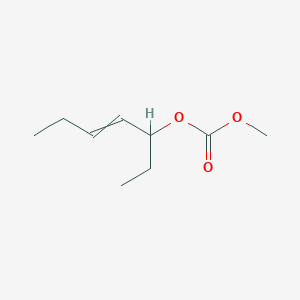![molecular formula C11H24OSi B14270546 tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane CAS No. 128950-62-9](/img/structure/B14270546.png)
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a pent-1-en-3-yloxy group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silanol with pent-1-en-3-ol in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also emphasizes the use of cost-effective and environmentally friendly catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The pent-1-en-3-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions at other functional groups.
Biology and Medicine
In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties contribute to the durability and performance of these materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong Si-O or Si-C bonds, which are resistant to hydrolysis and oxidation. This stability makes it an effective protecting group and surface modifier. The molecular targets and pathways involved include interactions with hydroxyl and amino groups on biomolecules and surfaces.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Similar structure but lacks the pent-1-en-3-yloxy group.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of a pent-1-en-3-yloxy group.
tert-Butyldimethylsilyl chloride: Contains a chloride group instead of the pent-1-en-3-yloxy group.
Uniqueness
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is unique due to the presence of the pent-1-en-3-yloxy group, which imparts specific reactivity and properties. This group allows for selective functionalization and modification of surfaces, making it valuable in applications where precise control over surface chemistry is required.
Propiedades
Número CAS |
128950-62-9 |
|---|---|
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-pent-1-en-3-yloxysilane |
InChI |
InChI=1S/C11H24OSi/c1-8-10(9-2)12-13(6,7)11(3,4)5/h8,10H,1,9H2,2-7H3 |
Clave InChI |
RFWWMSABGPBSLQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)

![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)

